molecular formula C18H19ClN2O3 B8277403 Methyl 5-chloro-2-(3-(m-tolyloxy)pyrrolidin-1-yl)nicotinate

Methyl 5-chloro-2-(3-(m-tolyloxy)pyrrolidin-1-yl)nicotinate

Cat. No. B8277403
M. Wt: 346.8 g/mol
InChI Key: MHAOZSNEDDTMKU-UHFFFAOYSA-N
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Patent
US08828987B2

Procedure details

The title compound (D96) (200 mg) was prepared according to the experimental procedure described in Description 62 starting from methyl 2,5-dichloronicotinate (241.37 mg, 1.17 mmol) and 3-(m-tolyloxy)pyrrolidine (D61) (247.7 mg, 1.39 mmol).
Quantity
241.37 mg
Type
reactant
Reaction Step One
Quantity
247.7 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:11]=[CH:10][C:9]([Cl:12])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[C:13]1([CH3:25])[CH:18]=[CH:17][CH:16]=[C:15]([O:19][CH:20]2[CH2:24][CH2:23][NH:22][CH2:21]2)[CH:14]=1>>[Cl:12][C:9]1[CH:10]=[N:11][C:2]([N:22]2[CH2:23][CH2:24][CH:20]([O:19][C:15]3[CH:14]=[C:13]([CH3:25])[CH:18]=[CH:17][CH:16]=3)[CH2:21]2)=[C:3]([CH:8]=1)[C:4]([O:6][CH3:7])=[O:5]

Inputs

Step One
Name
Quantity
241.37 mg
Type
reactant
Smiles
ClC1=C(C(=O)OC)C=C(C=N1)Cl
Step Two
Name
Quantity
247.7 mg
Type
reactant
Smiles
C1(=CC(=CC=C1)OC1CNCC1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=NC(=C(C(=O)OC)C1)N1CC(CC1)OC=1C=C(C=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: CALCULATEDPERCENTYIELD 49.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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